Nitrocyclohexane
Overview
Description
Nitrocyclohexane is an organic compound with the molecular formula C₆H₁₁NO₂. It is a colorless liquid, although degraded samples may appear pale yellow. This compound is known for its high flammability and strong oxidizing properties . This compound is primarily used in the chemical industry for various synthetic applications.
Mechanism of Action
Target of Action
Nitrocyclohexane primarily targets the Cu–Ni catalyst surface . The compound and hydrogen molecules are adsorbed on this surface, which plays a crucial role in the subsequent reactions .
Mode of Action
Upon adsorption on the Cu–Ni catalyst surface, hydrogen is dissociated to active hydrogen (H*). This active hydrogen then reacts with this compound to produce an unstable intermediate, N, N ′-dihydroxycyclohexane .
Biochemical Pathways
The unstable intermediate N, N ′-dihydroxycyclohexane can be further dehydrated to form another intermediate . This process represents a key step in the biochemical pathway involving this compound.
Result of Action
The result of this compound’s action is the production of various useful chemicals. These include cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine . Each of these compounds finds application in the modern chemical industry and has been produced on a large scale .
Action Environment
The action of this compound is influenced by environmental factors. For instance, this compound is highly flammable and a strong oxidizing agent . It is listed as an extremely hazardous substance by the Emergency Planning and Community Right-to-Know Act, and the NOAA warns that it can be explosive . Therefore, the environment in which this compound is used must be carefully controlled to ensure safety and efficacy.
Biochemical Analysis
Biochemical Properties
Nitrocyclohexane plays a significant role in biochemical reactions, particularly in the synthesis of various useful chemicals. These include cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine . Each one of these compounds finds application in the modern chemical industry and has been produced on a large scale in multi-step processes .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a precursor in the synthesis of other compounds. The selective hydrogenation of this compound leads to the formation of various chemicals, each with its unique binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are areas of active research. Current studies focus on the catalytic hydrogenation of this compound as an alternative pathway for the synthesis of value-added products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrocyclohexane is typically prepared by the reaction of nitrogen dioxide with cyclohexane. Cyclohexane is a convenient substrate because all twelve carbon-hydrogen bonds are equivalent, which means mononitration does not produce isomers . The reaction conditions usually involve the use of nitrogen dioxide in the presence of air, assisted by N-hydroxyphthalimide .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of aniline under elevated pressure. Catalysts such as nickel and cobalt treated with basic oxides are commonly used to achieve satisfactory efficiency .
Chemical Reactions Analysis
Types of Reactions: Nitrocyclohexane undergoes various chemical reactions, including:
Hydrogenation: This reaction can produce cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine
Oxidation: this compound can act as an oxidizing agent and participate in oxidation reactions.
Reduction: It can be reduced to cyclohexylamine and other related compounds.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as copper, cobalt, and bimetallic systems like copper-cobalt are used.
Oxidation: Various oxidizing agents can be used, depending on the desired product.
Major Products:
- Cyclohexanone oxime
- Cyclohexanone
- Cyclohexanol
- Cyclohexylamine
- Dicyclohexylamine
Scientific Research Applications
Nitrocyclohexane has several applications in scientific research and industry:
- Chemistry: It is used as a precursor for the synthesis of various chemical compounds, including cyclohexanone oxime, which is essential in the manufacturing of polyamides .
- Biology and Medicine: this compound derivatives are explored for their potential use in pharmaceuticals and as intermediates in drug synthesis .
- Industry: It is employed in the production of polymers, plasticizers, and other industrial chemicals .
Comparison with Similar Compounds
- Nitrobenzene
- Cyclohexanone
- Cyclohexanol
- Cyclohexylamine
Properties
IUPAC Name |
nitrocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNQUTDUIPVROZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Record name | NITROCYCLOHEXANE | |
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DSSTOX Substance ID |
DTXSID6061529 | |
Record name | Nitrocyclohexane | |
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Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrocyclohexane is a colorless liquid. (EPA, 1998), Colorless liquid; [CAMEO] Pale yellow liquid; [MSDSonline] | |
Record name | NITROCYCLOHEXANE | |
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Record name | Nitrocyclohexane | |
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Boiling Point |
401.9 °F at 768 mmHg (EPA, 1998), 205.5 °C at 768 mm Hg | |
Record name | NITROCYCLOHEXANE | |
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Record name | NITROCYCLOHEXANE | |
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Solubility |
Sol in alcohol, ligroin | |
Record name | NITROCYCLOHEXANE | |
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Density |
1.061 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0610 at 20 °C/4 °C | |
Record name | NITROCYCLOHEXANE | |
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Record name | NITROCYCLOHEXANE | |
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CAS No. |
1122-60-7 | |
Record name | NITROCYCLOHEXANE | |
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Record name | Cyclohexane, nitro- | |
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Record name | Nitrocyclohexane | |
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Record name | Nitrocyclohexane | |
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Record name | NITROCYCLOHEXANE | |
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Melting Point |
-29 °F (EPA, 1998), Freezing point: -34 °C | |
Record name | NITROCYCLOHEXANE | |
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Record name | NITROCYCLOHEXANE | |
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Retrosynthesis Analysis
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